

Biochemical Activity & Potency

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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

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Afuresertib exhibits low nanomolar potency against all three AKT isoforms and has been profiled against several other kinases. Key quantitative data are shown in the following table.

Kinase Target	Potency (Ki or IC50)	Notes
AKT1	Ki = 0.08 nM [1] [2]	Primary target; also inhibits Akt1 E17K mutant (IC50 = 0.2 nM) [1] [3]
AKT2	Ki = 2 nM [1] [3] [2]	Primary target
AKT3	Ki = 2.6 nM [1] [3] [2]	Primary target
ROCK	IC50 = 100 nM [1] [3]	Off-target
PKC η	IC50 = 210 nM [1] [3]	Off-target
PKC- β I	IC50 = 430 nM [1] [3]	Off-target
PKC θ	IC50 = 510 nM [1] [3]	Off-target

This data demonstrates high selectivity of **Afuresertib** for the AKT family over related kinases like PKC and ROCK [1] [3].

In Vitro & In Vivo Experimental Data

In Vitro Profiles

In cellular assays, **Afuresertib** inhibits proliferation of various cancer cell lines, particularly those derived from hematologic malignancies [4]. The compound demonstrates **concentration-dependent inhibition of phosphorylation of AKT substrates** like GSK3 β , PRAS40, and FOXO, confirming target engagement in cells [3]. In malignant pleural mesothelioma (MPM) cells, **Afuresertib** treatment induces **G1 phase cell cycle arrest and promotes apoptosis**, as evidenced by increased caspase-3/7 activity [1] [5]. It also **synergistically enhances cytotoxicity** when combined with chemotherapeutic agents like cisplatin [5].

In Vivo Efficacy

In mouse xenograft models, oral administration of **Afuresertib** demonstrates **dose-dependent tumor growth inhibition (TGI)**. In a BT474 breast cancer model, doses of 10, 30, and 100 mg/kg resulted in **8%, 37%, and 61% TGI**, respectively. In an SKOV3 ovarian cancer model, the same doses led to **23%, 37%, and 97% TGI**, respectively [1]. The compound was well-tolerated in these studies with minimal body weight loss [1].

Key Experimental Protocols

Kinase Inhibition Assay

This filter binding assay measures **Afuresertib**'s direct inhibition of AKT kinase activity [3].

- **Enzyme Preparation:** Use low concentrations of human AKT enzymes (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3).
- **Inhibitor Pre-incubation:** Pre-mix enzyme with **Afuresertib** for 1 hour.

- **Reaction Initiation:** Add the pre-mix to a peptide substrate (e.g., GSK α peptide: Ac-KKGGRARTSSFAEPG-amide) and [$\gamma^{33}\text{P}$] ATP.
- **Reaction Termination & Detection:** Stop reactions after 2 hours and capture the radiolabeled phosphorylated peptide product on a phosphocellulose filter plate for quantification [3].

Cell Proliferation Assay (MTT)

This 3-day proliferation assay determines the growth-inhibitory effects (EC_{50}) of **Afuresertib** [5].

- **Cell Seeding:** Seed cancer cells (e.g., MPM cells) in 96-well plates at a density of 2.5×10^3 cells/well and incubate for 24 hours.
- **Compound Treatment:** Incubate cells with a concentration range of **Afuresertib** (e.g., 0.01 μM to 50 μM) for 72 hours.
- **Viability Measurement:** Add MTT solution to each well and incubate for 4 hours. Subsequently, add a lysis buffer (10% SDS in 0.01 mol/L HCl) and incubate overnight.
- **Analysis:** Measure absorbance at 550 nm. Calculate cell growth relative to DMSO-treated controls and determine EC_{50} values using a 4- or 6-parameter curve-fitting algorithm [3] [5].

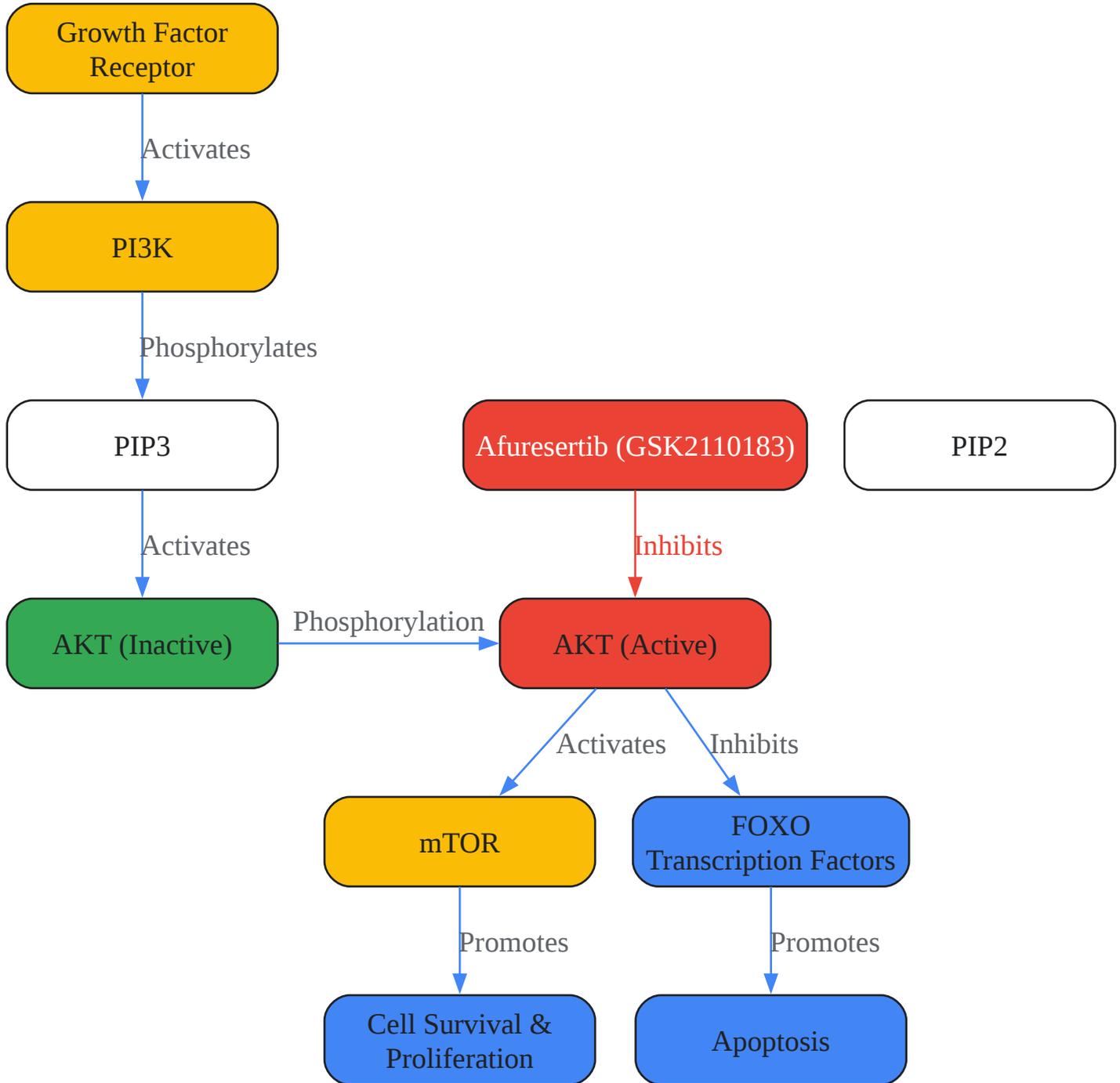
Clinical Development Overview

Afuresertib has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and signals of clinical activity [4].

- **Phase I Trial (NCT00881946):** This first-in-human study in patients with relapsed/refractory hematologic malignancies established the **Maximum Tolerated Dose (MTD) at 125 mg per day** taken orally. The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [4]. The trial reported **partial responses in three multiple myeloma patients**, with clinical activity also observed in non-Hodgkin lymphoma and Hodgkin disease [4].
- **Current Status:** As of recent updates (mid-2024), a **Phase III trial in HER2-negative breast cancer (NCT04851613)** and a **Phase II trial in ovarian cancer (NCT04374630)** have been completed [6]. Development has been discontinued for several other cancers, including chronic lymphocytic leukemia, gastric cancer, and multiple myeloma [6].

Mechanism and Signaling Pathway

The following diagram illustrates the mechanism of action of **Afuresertib** within the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.



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Diagram: **Afuresertib** inhibits activated AKT, blocking downstream signals that promote cell survival and proliferation.

Afuresertib is a well-characterized AKT inhibitor with demonstrated preclinical efficacy and a developing clinical profile. Its most promising potential appears to be in combination therapies for specific solid tumors like HER2-negative breast cancer and ovarian cancer.

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References

1. Afuresertib (GSK2110183) | Akt Inhibitor [medchemexpress.com]
2. Afuresertib (GSK2110183) | Akt inhibitor | Mechanism [selleckchem.com]
3. | Akt | ROCK | PKC | TargetMol Afuresertib [targetmol.com]
4. The novel AKT inhibitor afuresertib shows favorable safety ... [pmc.ncbi.nlm.nih.gov]
5. (Afuresertib)|cas 1047644-62-1|DC Chemicals GSK 2110183 [dcchemicals.com]
6. - Laekna Therapeutics - AdisInsight Afuresertib [adisinsight.springer.com]

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